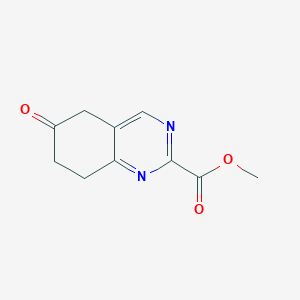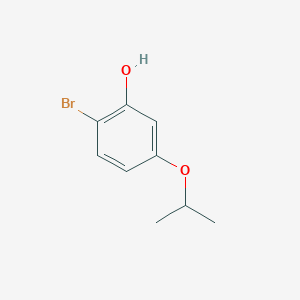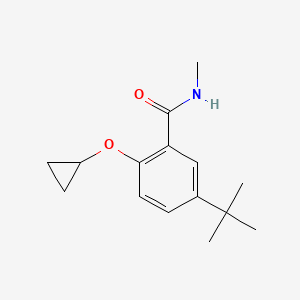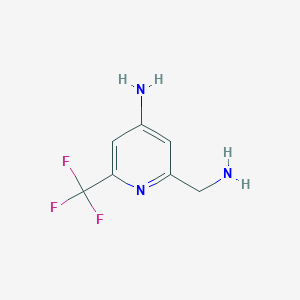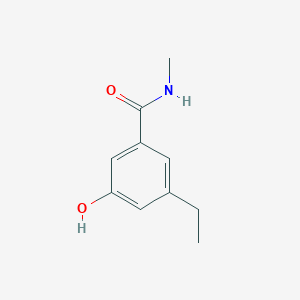
3-Ethyl-5-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It is characterized by the presence of an ethyl group at the third position, a hydroxyl group at the fifth position, and a methyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-hydroxy-N-methylbenzamide can be achieved through the direct condensation of 3-ethyl-5-hydroxybenzoic acid with N-methylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves catalytic processes. For example, copper-based metal-organic frameworks can promote oxidative couplings, allowing for the efficient synthesis of amides . This method is highly effective, with excellent conversion rates and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products
Oxidation: 3-Ethyl-5-keto-N-methylbenzamide.
Reduction: 3-Ethyl-5-hydroxy-N-methylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-Ethyl-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Lacks the ethyl and hydroxyl groups, making it less versatile in certain reactions.
3-Hydroxy-N-methylbenzamide: Similar structure but without the ethyl group, affecting its reactivity and applications.
N,N-Diethyl-3-methylbenzamide (DEET): Commonly used as an insect repellent, structurally similar but with different functional groups.
Uniqueness
3-Ethyl-5-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other benzamide derivatives.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-ethyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-8(10(13)11-2)6-9(12)5-7/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI Key |
AFXDTULLCBUVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




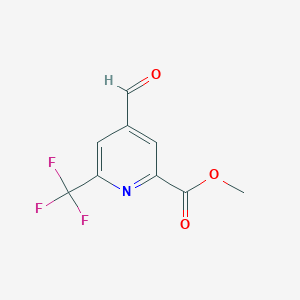
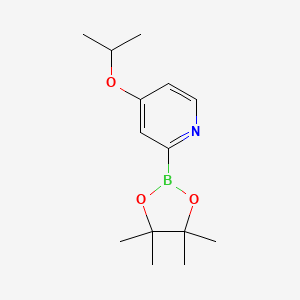
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)


